3,6-dicyclopropyl-1-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
3,6-DICYCLOPROPYL-1-METHYL-N-[4-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route often starts with the preparation of the pyrazole and pyridine precursors, which are then fused together under specific conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,6-DICYCLOPROPYL-1-METHYL-N-[4-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for modifying the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3,6-DICYCLOPROPYL-1-METHYL-N-[4-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,6-DICYCLOPROPYL-1-METHYL-N-[4-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:
- 1H-PYRAZOLO[3,4-B]PYRIDINE
- PYRAZOLO[3,4-D]PYRIMIDINE
- PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE .
Uniqueness
3,6-DICYCLOPROPYL-1-METHYL-N-[4-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dicyclopropyl and morpholinosulfonylphenyl groups differentiates it from other similar compounds and contributes to its potential therapeutic applications .
Properties
Molecular Formula |
C24H27N5O4S |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
3,6-dicyclopropyl-1-methyl-N-(4-morpholin-4-ylsulfonylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H27N5O4S/c1-28-23-21(22(27-28)16-4-5-16)19(14-20(26-23)15-2-3-15)24(30)25-17-6-8-18(9-7-17)34(31,32)29-10-12-33-13-11-29/h6-9,14-16H,2-5,10-13H2,1H3,(H,25,30) |
InChI Key |
OUZFBFNOFLHPHF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)C(=N1)C6CC6 |
Origin of Product |
United States |
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